molecular formula C11H13N3 B12924519 N-propylcinnolin-4-amine CAS No. 16401-54-0

N-propylcinnolin-4-amine

Cat. No.: B12924519
CAS No.: 16401-54-0
M. Wt: 187.24 g/mol
InChI Key: YCFLURDIMNFRGV-UHFFFAOYSA-N
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Description

N-propylcinnolin-4-amine is a heterocyclic amine compound with the molecular formula C11H13N3 It belongs to the class of cinnolines, which are bicyclic structures containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylcinnolin-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with propylamine in the presence of a base can lead to the formation of this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-propylcinnolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various alkylated or halogenated derivatives.

Scientific Research Applications

N-propylcinnolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: this compound can be utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-propylcinnolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

N-propylcinnolin-4-amine can be compared with other cinnoline derivatives, such as:

  • N-methylcinnolin-4-amine
  • N-ethylcinnolin-4-amine
  • N-butylcinnolin-4-amine

These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the nitrogen atom. The uniqueness of this compound lies in its specific alkyl chain, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

16401-54-0

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-propylcinnolin-4-amine

InChI

InChI=1S/C11H13N3/c1-2-7-12-11-8-13-14-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,12,14)

InChI Key

YCFLURDIMNFRGV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN=NC2=CC=CC=C21

Origin of Product

United States

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